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5,6-Dimethyl-1H-imidazo[4,5-b]pyridine

Cancer Therapeutics Medicinal Chemistry Purine Bioisosteres

Researchers seeking a defined purine bioisostere for kinase inhibitor SAR often face inconsistent regioisomeric purity that undermines target engagement. This 5,6-dimethyl scaffold provides the optimal electronic/steric environment for ATP-binding pockets. Key outcomes: CDK9 IC50 0.63-1.32 μM; Aurora-A Kd 7.5 nM; AXL/MER IC50 0.77 nM. Supplied at ≥98% purity for reproducible lead optimization and MDR cancer panel screening.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 116599-56-5
Cat. No. B569184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1H-imidazo[4,5-b]pyridine
CAS116599-56-5
Synonyms1H-Imidazo[4,5-b]pyridine,5,6-dimethyl-(9CI)
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=CC2=C(N=CN2)N=C1C
InChIInChI=1S/C8H9N3/c1-5-3-7-8(10-4-9-7)11-6(5)2/h3-4H,1-2H3,(H,9,10,11)
InChIKeyGZHRJZDAOSOXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine – Purine Isostere for Kinase Discovery


5,6-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 116599-56-5) is a nitrogen-containing heteroaromatic compound featuring a fused imidazole-pyridine bicyclic core with methyl substituents at the 5 and 6 positions of the imidazole moiety [1]. This structural motif serves as a bioisosteric replacement for the purine scaffold, enabling the compound and its derivatives to engage ATP-binding pockets of protein kinases, nucleic acid recognition sites, and other purine-dependent biological targets [2]. The precise methylation pattern at the 5,6-positions distinguishes it from other regioisomers (e.g., 5,7-dimethyl analogs, CAS 116599-55-4) and unsubstituted imidazo[4,5-b]pyridine, conferring distinct electronic and steric properties that directly influence target binding affinity, selectivity, and synthetic derivatization pathways .

Workflow
Kinase discovery and purine bioisostere design
Selection
5,6-Dimethyl core for ATP-pocket engagement
Context
Scaffold for derivatization at 2- and 6-positions

Why 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine Cannot Be Replaced in SAR


Substituting 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine with closely related analogs—such as unsubstituted imidazo[4,5-b]pyridine or the 5,7-dimethyl regioisomer (CAS 116599-55-4)—introduces measurable changes in electronic distribution, steric occupancy, and hydrogen-bonding capacity that propagate into downstream biological readouts [1]. The 5,6-dimethyl substitution pattern creates a specific electron-donating environment and spatial contour around the imidazole nitrogen atoms that influences both target engagement and metabolic stability. Regioisomeric imidazo[4,5-b]pyridine analogs exhibit divergent cytotoxicity profiles against cancer cell lines due to altered interactions with ATP-binding pockets and differential susceptibility to cytochrome P450-mediated oxidation [2]. Consequently, even structurally similar compounds within this class are not interchangeable in lead optimization campaigns; the precise methylation pattern governs both on-target potency and off-target liability profiles that are essential for reproducible experimental outcomes.

Regioisomer
5,7-Dimethyl analog (CAS 116599-55-4) exhibits distinct electronic distribution, which may shift target binding and metabolic stability profiles.
Unsubstituted
Unsubstituted imidazo[4,5-b]pyridine lacks the steric and electronic contour required for isoform-selective Aurora-A and TAM kinase engagement.
Derivative
Alternative substitution patterns may alter P450-mediated oxidation susceptibility, potentially affecting microsomal stability context.

Quantitative Differentiation: 5,6-Dimethyl vs. Analog Scaffolds


Regioisomeric Methylation Dictates Cytotoxic Potency

SAR studies on imidazo[4,5-b]pyridine-derived purine isosteres demonstrate that the cytotoxic activity of arylated/heteroarylated derivatives is critically dependent on the substitution pattern of the imidazo[4,5-b]pyridine core [1]. The 5,6-dimethyl substitution pattern serves as a privileged scaffold that, when appropriately functionalized at the 2-position, yields compounds with potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines [1]. In contrast, the 5,7-dimethyl regioisomer (CAS 116599-55-4) exhibits distinct physicochemical properties including a predicted pKa of 8.74±0.40 and boiling point of 253.7±23.0 °C, reflecting altered electronic distribution that influences both synthetic accessibility and target binding . Among evaluated regio-isomeric imidazo[4,5-b]pyridine analogs, analogue 6b (derived from the 5,6-dimethyl core scaffold) displayed strong cytotoxicity and good microsomal stability [1]. While direct IC50 values for the parent 5,6-dimethyl-1H-imidazo[4,5-b]pyridine against specific cancer cell lines are not reported in the primary literature, its derivatives have been shown to inhibit proliferation of MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

Cytotoxic Potency by Regioisomer
Class-level inference
5,6-Dimethyl core enables derivatives with reported strong cytotoxicity and good microsomal stability in MDR cell models
Reported cell-model response context
Derivative-level data; parent scaffold used as synthetic entry point
Cancer Therapeutics Medicinal Chemistry Purine Bioisosteres

CDK9 Inhibition Comparable to Sorafenib

Imidazo[4,5-b]pyridine-based compounds incorporating the 5,6-dimethyl core scaffold have been designed and evaluated as CDK9 inhibitors with potent anticancer activity [1]. Compounds bearing the 5,6-dimethylimidazo[4,5-b]pyridine framework demonstrated remarkable CDK9 inhibitory potential with IC50 values ranging from 0.63 to 1.32 μM, which is comparable to sorafenib (IC50 = 0.76 μM), a clinically approved multi-kinase inhibitor [1]. This quantitative comparison establishes the 5,6-dimethyl scaffold as a viable starting point for developing CDK9-targeted therapeutics with potency on par with an established reference compound. Additionally, binding affinity studies on related imidazo[4,5-b]pyridine derivatives have reported Ki values as low as 5 nM against human recombinant CDK9/CyclinT1, demonstrating the scaffold's capacity for high-affinity target engagement [2].

CDK9 Inhibition Context
Cross-study comparable
Scaffold-derived compounds: CDK9 IC50 0.63–1.32 μM; sorafenib IC50 0.76 μM
Supports kinase inhibitor assay context
Derivative-based comparison; parent used for SAR entry
CDK9 Inhibition Kinase Inhibitors Anticancer Agents

Structural Prerequisite for Aurora-A Selectivity

Imidazo[4,5-b]pyridine derivatives bearing the 5,6-dimethyl core serve as critical scaffolds for achieving Aurora-A isoform selectivity over Aurora-B [1]. Crystal structures of ligand–Aurora protein interactions have informed design principles wherein the 5,6-dimethyl substitution pattern contributes to selective occupancy of the Aurora-A ATP-binding pocket [1]. Derivatives of this scaffold have yielded inhibitors with Aurora-A Kd values as low as 7.5 nM [2]. The methyl groups at the 5 and 6 positions create a hydrophobic contour that favors Aurora-A binding while sterically discriminating against Aurora-B, a selectivity feature that is diminished or abolished in unsubstituted or alternatively substituted analogs [1]. Aurora kinase inhibition by imidazo[4,5-b]pyridine derivatives bearing this methylation pattern has been advanced to orally bioavailable preclinical development candidates, underscoring the translational relevance of the 5,6-dimethyl scaffold [3].

Aurora-A Selectivity
Class-level inference
Derivative Aurora-A Kd = 7.5 nM; selectivity over Aurora-B dependent on 5,6-dimethyl pattern
Isoform-selectivity assay context
Crystal structure-guided design; derivative evidence
Aurora Kinase Selectivity Profiling Cancer Cell Cycle

5,6-Dimethyl Scaffold Enables TAM Kinase Inhibition

2,6-Disubstituted imidazo[4,5-b]pyridine derivatives incorporating the 5,6-dimethyl core have been identified as highly potent TAM family kinase inhibitors [1]. Despite remarkable structural similarities within the TAM kinase family (TYRO3, AXL, MER), compounds derived from this scaffold demonstrated high activity and selectivity in vitro against AXL and MER, with IC50 values as low as 0.77 nM [1]. The 5,6-dimethyl substitution pattern contributes to the optimal fit within the TAM kinase ATP-binding pockets, enabling sub-nanomolar potency that exceeds the activity of many other imidazo[4,5-b]pyridine substitution variants [1]. This level of potency, combined with selectivity over closely related TAM family members, establishes the 5,6-dimethyl scaffold as a privileged starting point for developing targeted therapeutics in immuno-oncology applications.

TAM Kinase Inhibition
Class-level inference
Scaffold-derived compounds: AXL/MER IC50 as low as 0.77 nM
Supports kinase selectivity research workflow
Potency reported for 2,6-disubstituted derivatives
TAM Kinases AXL/MER Inhibition Immuno-Oncology

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine – Procurement & Applications


Kinase Inhibitor Lead Optimization with Purine Isostere

Procure 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine as a core scaffold for structure–activity relationship (SAR) campaigns targeting ATP-competitive kinase inhibitors. The 5,6-dimethyl substitution pattern provides an optimal electronic and steric environment for engaging kinase ATP-binding pockets, as demonstrated by CDK9 inhibitors with IC50 values (0.63–1.32 μM) comparable to sorafenib (0.76 μM) [1]. This scaffold serves as a privileged starting point for derivatization at the 2- and 6-positions to achieve target selectivity, particularly for Aurora-A (Kd = 7.5 nM) and TAM family kinases (AXL/MER IC50 = 0.77 nM) [2][3].

Cytotoxicity Profiling in Drug-Resistant Cancer Models

Utilize 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine and its derivatives in cytotoxicity screening panels against MDR cancer cell lines, including MCF7 (breast), HepG2 (liver), and A549 (lung) . The 5,6-dimethyl core scaffold yields derivatives with strong cytotoxicity and good microsomal stability, making it suitable for hit-to-lead optimization in anticancer drug discovery programs targeting chemoresistant tumor models [4].

Purine-Dependent Target Engagement Studies

Deploy 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine as a purine bioisostere in chemical probe development for mapping purine-dependent protein interactions and nucleic acid recognition events [4]. The structural similarity to purine bases enables the compound and its derivatives to competitively displace endogenous purine ligands, facilitating target identification and validation studies in kinase signaling, epigenetic regulation, and nucleotide metabolism pathways [4].

Preclinical Development of Aurora-A & TAM Inhibitors

Employ 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine as a core scaffold in lead optimization programs targeting Aurora-A or TAM family kinases for preclinical development. Derivatives of this scaffold have demonstrated Aurora-A selectivity over Aurora-B [2] and sub-nanomolar AXL/MER inhibition (IC50 = 0.77 nM) [3], and have advanced to orally bioavailable preclinical development candidates [2], validating the translational potential of the 5,6-dimethyl core.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Purine bioisostere scaffold with defined methylation
Target engagement and isoform-selectivity assay context
Drug-resistant cancer model studies
Core scaffold for derivatization in cytotoxicity screening
Cell-model endpoint review and microsomal stability context
Purine-dependent target engagement studies
Purine base structural mimic for competitive displacement
Pathway-response and nucleotide-binding site interpretation
Aurora-A and TAM kinase preclinical research
5,6-Dimethyl core for Aurora-A/TAM selectivity
Isoform-selectivity assay and model-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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